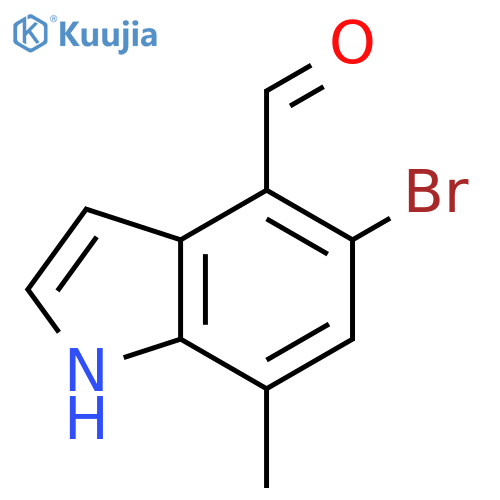

Cas no 1628640-25-4 (5-bromo-7-methyl-1H-indole-4-carbaldehyde)

5-bromo-7-methyl-1H-indole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-bromo-7-methyl-1H-indole-4-carbaldehyde

- CS-0181012

- SCHEMBL15589671

- SY323176

- PCTGOLAYXQKKBU-UHFFFAOYSA-N

- 5-Bromo-7-methyl-1H-indole-4-carboxaldehyde

- PS-18551

- DB-168859

- 1628640-25-4

- MFCD31635857

- D96888

-

- MDL: MFCD31635857

- インチ: 1S/C10H8BrNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-5,12H,1H3

- InChIKey: PCTGOLAYXQKKBU-UHFFFAOYSA-N

- SMILES: N1C2=C(C(C=O)=C(Br)C=C2C)C=C1

計算された属性

- 精确分子量: 236.97893g/mol

- 同位素质量: 236.97893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 209

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.9Ų

- XLogP3: 2.6

5-bromo-7-methyl-1H-indole-4-carbaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01XA7Y-1g |

5-bromo-7-methyl-1H-indole-4-carbaldehyde |

1628640-25-4 | 97.00% | 1g |

$509.00 | 2023-12-20 | |

| eNovation Chemicals LLC | Y1009957-100mg |

5-bromo-7-methyl-1H-indole-4-carbaldehyde |

1628640-25-4 | 97% | 100mg |

$180 | 2024-07-21 | |

| Aaron | AR01XAGA-250mg |

5-bromo-7-methyl-1H-indole-4-carbaldehyde |

1628640-25-4 | 97% | 250mg |

$265.00 | 2025-02-13 | |

| abcr | AB571920-100mg |

5-Bromo-7-methyl-1H-indole-4-carbaldehyde; . |

1628640-25-4 | 100mg |

€296.60 | 2024-08-02 | ||

| Aaron | AR01XAGA-500mg |

5-bromo-7-methyl-1H-indole-4-carbaldehyde |

1628640-25-4 | 97% | 500mg |

$378.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1009957-5g |

5-bromo-7-methyl-1H-indole-4-carbaldehyde |

1628640-25-4 | 97% | 5g |

$1840 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1009957-1g |

5-bromo-7-methyl-1H-indole-4-carbaldehyde |

1628640-25-4 | 97% | 1g |

$610 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1009957-1G |

5-bromo-7-methyl-1H-indole-4-carbaldehyde |

1628640-25-4 | 97% | 1g |

$610 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1009957-10G |

5-bromo-7-methyl-1H-indole-4-carbaldehyde |

1628640-25-4 | 97% | 10g |

$3070 | 2024-07-21 | |

| 1PlusChem | 1P01XA7Y-500mg |

5-bromo-7-methyl-1H-indole-4-carbaldehyde |

1628640-25-4 | 95% | 500mg |

$350.00 | 2024-06-19 |

5-bromo-7-methyl-1H-indole-4-carbaldehyde 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

5-bromo-7-methyl-1H-indole-4-carbaldehydeに関する追加情報

Introduction to 5-bromo-7-methyl-1H-indole-4-carbaldehyde (CAS No. 1628640-25-4)

5-bromo-7-methyl-1H-indole-4-carbaldehyde (CAS No. 1628640-25-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indole class of heterocyclic aromatic compounds, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a methyl group in its structure imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 5-bromo-7-methyl-1H-indole-4-carbaldehyde is characterized by a substituted indole ring with a bromine atom at the 5-position and a methyl group at the 7-position, along with an aldehyde functional group at the 4-position. This specific arrangement of substituents confers the compound with distinct reactivity and selectivity, which are crucial for its use in synthetic pathways and biological studies.

In recent years, 5-bromo-7-methyl-1H-indole-4-carbaldehyde has been extensively studied for its potential as a building block in the development of novel drugs. Its unique structural features make it an attractive candidate for the synthesis of indole derivatives with potential applications in cancer therapy, neurodegenerative diseases, and other medical conditions. For instance, research has shown that indole derivatives can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 5-bromo-7-methyl-1H-indole-4-carbaldehyde as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). These inhibitors have shown promise in targeting oncogenic proteins involved in cancer progression. The ability to selectively target these interactions without affecting other cellular processes makes these compounds highly valuable in drug discovery efforts.

Beyond its role in drug development, 5-bromo-7-methyl-1H-indole-4-carbaldehyde has also been explored for its potential as a fluorescent probe. Indoles are known for their fluorescence properties, and the presence of specific substituents can enhance or modify these properties. Research has demonstrated that derivatives of this compound can be used to develop highly sensitive and selective probes for detecting biomolecules and monitoring cellular processes in real-time.

The synthesis of 5-bromo-7-methyl-1H-indole-4-carbaldehyde typically involves multi-step procedures that include bromination, methylation, and aldehyde formation. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications. For example, microwave-assisted synthesis techniques have been shown to significantly reduce reaction times and improve yields.

In addition to its synthetic utility, 5-bromo-7-methyl-1H-indole-4-carbaldehyde has been investigated for its pharmacological properties. Studies have indicated that this compound exhibits moderate cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for further optimization. The mechanism of action is thought to involve the disruption of key cellular processes such as DNA replication and protein synthesis.

The environmental impact of 5-bromo-7-methyl-1H-indole-4-carbaldehyde is another area of interest. As with any chemical compound used in pharmaceutical research, it is important to assess its potential environmental fate and effects. Initial studies suggest that this compound is relatively stable under environmental conditions but may require careful handling to prevent unintended release into ecosystems.

In conclusion, 5-bromo-7-methyl-1H-indole-4-carbaldehyde (CAS No. 1628640-25-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel drugs and fluorescent probes. Ongoing research continues to uncover new applications and optimize synthetic methods, further highlighting its importance in the scientific community.

1628640-25-4 (5-bromo-7-methyl-1H-indole-4-carbaldehyde) Related Products

- 2679931-58-7((2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 2378503-59-2(6-Azaspiro[3.4]octan-2-ol, hydrochloride (1:1), cis-)

- 885273-78-9(4-Isoxazolecarboxylicacid, hydrazide)

- 1268485-79-5(3-(2-Phenoxyphenoxy)azetidine)

- 1261513-10-3(3-Methyl-2-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)

- 2138553-16-7(Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate)

- 2025-33-4(Benzo[c]isoxazol-3-amine)

- 2171839-41-9(5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

- 912366-00-8(5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine)

- 1261810-07-4(Dimethyl-[3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-amine)